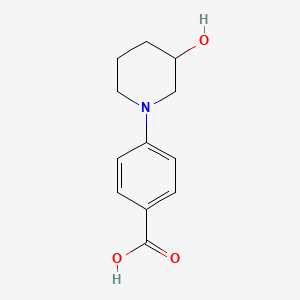

4-(3-Hydroxypiperidin-1-yl)benzoic acid

Description

BenchChem offers high-quality 4-(3-Hydroxypiperidin-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Hydroxypiperidin-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-hydroxypiperidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-11-2-1-7-13(8-11)10-5-3-9(4-6-10)12(15)16/h3-6,11,14H,1-2,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAAUZBDYRGJMKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=C(C=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 4-(3-Hydroxypiperidin-1-yl)benzoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 4-(3-Hydroxypiperidin-1-yl)benzoic acid

Abstract

4-(3-Hydroxypiperidin-1-yl)benzoic acid is a molecule of significant interest in medicinal chemistry, incorporating three key functional groups that dictate its physicochemical behavior: a carboxylic acid, a tertiary amine within a piperidine ring, and a secondary alcohol. This combination imparts an amphoteric nature with a complex interplay of ionization, solubility, and lipophilicity. Understanding these properties is not merely an academic exercise; it is a critical prerequisite for successful drug development, influencing everything from formulation and administration to absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive framework for the characterization of this molecule. It moves beyond a simple data sheet to offer detailed, field-proven experimental protocols for determining its most crucial physicochemical parameters: the ionization constant(s) (pKa), aqueous solubility, and lipophilicity (logP/logD). The causality behind methodological choices is explained to empower researchers to generate robust, reliable data essential for advancing drug discovery programs.

Molecular Profile and Structural Analysis

The structure of 4-(3-Hydroxypiperidin-1-yl)benzoic acid is fundamental to its properties. The aromatic benzoic acid moiety serves as a chromophore and provides an acidic handle. The piperidine ring, a common scaffold in pharmaceuticals, contains a tertiary amine that is basic. The hydroxyl group on the piperidine ring adds polarity and a hydrogen bond donor/acceptor site.

Chemical Structure:

Table 1: Core Molecular Identifiers

| Property | Value |

| IUPAC Name | 4-(3-hydroxypiperidin-1-yl)benzoic acid |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| CAS Number | 159980-60-2 |

Predicted Physicochemical Characteristics

Based on its constituent functional groups, we can anticipate the following characteristics:

-

Ionization: The molecule is amphoteric. It possesses an acidic carboxylic acid group (expected pKa ~4-5, similar to benzoic acid's pKa of ~4.2) and a basic tertiary amine in the piperidine ring (expected pKa ~8-9).[1] This means its net charge will be highly dependent on pH, transitioning from cationic at low pH, to zwitterionic/neutral around physiological pH, to anionic at high pH.

-

Solubility: The presence of multiple polar, ionizable groups suggests moderate intrinsic aqueous solubility. However, solubility will be lowest near its isoelectric point and will increase significantly at pH values where either the acid or the base is fully ionized.

-

Lipophilicity: The molecule has both lipophilic (benzene ring) and hydrophilic (hydroxyl, carboxyl, amine) regions. Its overall lipophilicity will be highly pH-dependent (logD). The neutral form will have the highest partition coefficient (logP).

Ionization Constant (pKa) Determination

The ionization constant, or pKa, is arguably the most critical physicochemical parameter, as it dictates the extent of a molecule's ionization at a given pH.[2][3] This, in turn, profoundly impacts solubility, membrane permeability, and target binding.[2][3] For 4-(3-Hydroxypiperidin-1-yl)benzoic acid, determining both the acidic and basic pKa values is essential.

Causality of Method Selection:

-

Potentiometric Titration is the gold standard for its accuracy and directness, physically measuring the pH change as a titrant is added.[4] It is robust and does not require a chromophore.

-

UV-Vis Spectrophotometry is a high-throughput alternative suitable for this molecule because the benzoic acid chromophore's electronic environment changes upon ionization, leading to a measurable shift in its absorbance spectrum.[5]

Experimental Protocol 2.1: pKa Determination by Potentiometric Titration

This protocol provides a direct measure of the compound's pKa values by creating a titration curve.[4]

-

Preparation:

-

Accurately weigh ~5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 20% MeOH/H₂O) to ensure solubility.

-

Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).

-

Prepare standardized titrant solutions of 0.1 M HCl and 0.1 M NaOH.

-

-

Titration Procedure:

-

Place the sample solution in a jacketed beaker maintained at a constant temperature.

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

For Acidic pKa: Begin titrating with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.02 mL).

-

For Basic pKa: Begin with a fresh sample and titrate with the standardized 0.1 M HCl solution.

-

Record the pH value after each addition, allowing the reading to stabilize. Continue well past the equivalence point(s).

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of titrant added (x-axis).

-

Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak(s) of the first derivative plot correspond to the equivalence point(s).

-

The pKa is the pH at the half-equivalence point. For a weak acid, this is the pH when half of the acid has been neutralized.

-

Workflow for pKa Determination

Caption: General workflow for pKa determination via potentiometric titration.

Aqueous Solubility Profile

Aqueous solubility is a primary determinant of a drug's bioavailability.[6] Insufficient solubility can halt development by compromising oral absorption and leading to unreliable data in biological assays.[6][7] It is crucial to distinguish between two types of solubility measurements.

-

Kinetic Solubility: Measured by dissolving a DMSO stock solution in buffer. It's a rapid, high-throughput assessment of how readily a compound dissolves and stays in solution under non-equilibrium conditions, often used in early discovery.[7][8][9]

-

Thermodynamic Solubility: The true equilibrium solubility of the solid compound in a buffer. It is a more time-consuming but definitive measurement, crucial for lead optimization and formulation development.[6][10][11]

Experimental Protocol 3.1: Kinetic Solubility via Shake-Flask Method

This protocol is designed for rapid screening of compounds.

-

Preparation:

-

Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

-

Create a calibration curve by serially diluting the DMSO stock in a 50:50 acetonitrile:water mixture.

-

-

Assay Procedure:

-

In a 96-well plate, add a small volume (e.g., 2 µL) of the 10 mM DMSO stock to a larger volume (e.g., 198 µL) of the aqueous buffer to reach the target concentration (e.g., 100 µM).

-

Seal the plate and shake vigorously at room temperature (e.g., 25 °C) for a set time, typically 1-2 hours.[7]

-

After incubation, filter the samples through a solubility filter plate to remove any precipitated compound.[9]

-

-

Quantification:

-

Analyze the filtrate using LC-MS/MS or UV-Vis spectrophotometry.[7]

-

Determine the concentration of the dissolved compound by comparing its response to the previously generated calibration curve. The result is the kinetic solubility in µM or µg/mL.

-

Experimental Protocol 3.2: Thermodynamic Solubility

This protocol measures the true solubility at equilibrium.[10]

-

Preparation:

-

Add an excess amount of the solid, crystalline compound (e.g., 1 mg) to a glass vial. Ensuring an excess of solid is visible is critical for establishing equilibrium.

-

Add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 7.4 PBS).

-

-

Assay Procedure:

-

Seal the vials and agitate them in a temperature-controlled shaker or rotator (e.g., 25 °C or 37 °C).

-

Incubation time must be sufficient to reach equilibrium, which can range from 24 to 72 hours.[12] It is advisable to sample at multiple time points (e.g., 24h, 48h) to confirm that the concentration has plateaued.

-

-

Quantification:

-

After incubation, filter the suspension using a syringe filter (e.g., 0.45 µm PVDF) to separate the saturated solution from the undissolved solid.[9]

-

Quantify the concentration of the compound in the filtrate using a validated HPLC-UV or LC-MS/MS method against a standard curve. The result is the thermodynamic solubility.

-

Solubility Workflow Comparison

Caption: Comparison of kinetic and thermodynamic solubility workflows.

Lipophilicity (logP and logD)

Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance.

-

logP: The partition coefficient of the neutral, un-ionized form of the molecule.

-

logD: The distribution coefficient at a specific pH (e.g., physiological pH 7.4), which accounts for both the neutral and ionized species. For an ionizable compound like this, logD is more physiologically relevant.

Causality of Method Selection:

While the traditional shake-flask method is the reference standard, it is labor-intensive.[5] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted, rapid, and reliable surrogate method.[13][14] It operates on the principle that a compound's retention time on a non-polar stationary phase (like C18) is proportional to its lipophilicity.[15][16]

Experimental Protocol 4.1: logP/logD Determination by RP-HPLC

-

Preparation:

-

System Setup: Use a C18 reverse-phase column.[17] The mobile phase is typically a gradient of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.[14]

-

Reference Standards: Prepare solutions of 5-7 compounds with well-established logP values that span the expected logP of the test compound.

-

Test Compound: Prepare a solution of 4-(3-Hydroxypiperidin-1-yl)benzoic acid in the mobile phase or a compatible solvent.

-

-

Procedure:

-

Calibration: Inject each reference standard onto the HPLC system and record its retention time (t_R). Also, measure the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculate Capacity Factor (k'): For each standard, calculate k' using the formula: k' = (t_R - t_0) / t_0.

-

Generate Calibration Curve: Plot the known logP values of the standards (y-axis) against their corresponding log(k') values (x-axis). Perform a linear regression to obtain the equation of the line.

-

Test Compound Analysis: Inject the test compound under the identical chromatographic conditions and determine its retention time and calculate its log(k').

-

-

Data Analysis:

-

logP: To determine logP, use a mobile phase pH where the compound is predominantly in its neutral form (i.e., at its isoelectric point).

-

logD: To determine logD at a specific pH (e.g., 7.4), use a mobile phase buffered to that pH.

-

Use the regression equation from the calibration curve to calculate the logP or logD of the test compound from its measured log(k') value.

-

RP-HPLC Workflow for logP Determination

Caption: Workflow for logP determination using the RP-HPLC method.

Summary and Conclusion

The successful development of 4-(3-Hydroxypiperidin-1-yl)benzoic acid as a potential therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. Its amphoteric nature requires careful characterization of both acidic and basic pKa values, which govern its charge state across biological pH ranges. Its solubility, both kinetic and thermodynamic, will dictate its suitability for oral administration and its behavior in in vitro assays. Finally, its pH-dependent lipophilicity (logD) will be a primary driver of its ability to cross biological membranes and reach its target.

The protocols outlined in this guide provide a robust, validated framework for obtaining this critical data. By applying these methods, researchers can build a comprehensive physicochemical profile, enabling data-driven decisions in lead optimization, formulation design, and overall drug development strategy, thereby mitigating risks and increasing the probability of success.

References

-

AxisPharm. Kinetic Solubility Assays Protocol.

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

-

BioDuro. ADME Solubility Assay.

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

International Journal of Innovative Research in Social Sciences & Strategic Management Techniques. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.

-

MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry.

-

protocols.io. In-vitro Thermodynamic Solubility.

-

IDEAS/RePEc. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.

-

National Center for Advancing Translational Sciences. Aqueous Kinetic Solubility.

-

Evotec. Thermodynamic Solubility Assay.

-

ResearchGate. (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

-

WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

-

ECETOC. Assessment of reverse-phase chromatographic methods for determining partition coefficients.

-

PMC. Development of Methods for the Determination of pKa Values.

-

EPA NEPAL. Rapid Method for Estimating Log P for Organic Chemicals.

-

Google Patents. US6524863B1 - High throughput HPLC method for determining Log P values.

-

PubMed. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures.

-

Sigma-Aldrich. Melting point standard 121-123°C analytical standard Benzoic acid.

-

Wikipedia. Benzoic acid.

-

PubChem. 4-Hydroxybenzoic Acid.

Sources

- 1. Benzoic acid - Wikipedia [en.wikipedia.org]

- 2. ijirss.com [ijirss.com]

- 3. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. evotec.com [evotec.com]

- 7. enamine.net [enamine.net]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. protocols.io [protocols.io]

- 10. protocols.io [protocols.io]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. researchgate.net [researchgate.net]

- 14. ecetoc.org [ecetoc.org]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 16. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

A Technical Guide to 4-(3-Hydroxypiperidin-1-yl)benzoic acid: Properties, Synthesis, and Applications in Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Hydroxypiperidin-1-yl)benzoic acid is a bifunctional organic molecule that serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a substituted piperidine ring linked to a benzoic acid moiety, offers a versatile scaffold for creating diverse chemical libraries. The presence of a tertiary amine, a carboxylic acid, and a secondary alcohol provides multiple points for chemical modification, making it an attractive starting material for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol, and its applications in the field of drug development.

Chemical Identity and Physicochemical Properties

The unique properties of 4-(3-Hydroxypiperidin-1-yl)benzoic acid arise from the combination of its three key functional groups: the aromatic carboxylic acid, the tertiary amine within the piperidine ring, and the secondary alcohol on the piperidine ring. These groups dictate its solubility, acidity, basicity, and potential for forming intermolecular interactions.

Molecular Structure and Formula

4-(3-Hydroxypiperidin-1-yl)benzoic acid is a constitutional isomer of the more commonly documented 4-(4-Hydroxypiperidin-1-yl)benzoic acid[1]. As isomers, they share the same molecular formula and molecular weight, differing only in the position of the hydroxyl group on the piperidine ring.

Physicochemical Data Summary

The properties of this molecule are crucial for its application in synthesis and drug design. The table below summarizes its key chemical and physical data.

| Property | Value | Source / Rationale |

| Molecular Formula | C₁₂H₁₅NO₃ | Based on its structure, isomeric with C₁₂H₁₅NO₃[1] |

| Molecular Weight | 221.25 g/mol | Based on its formula, isomeric with 221.25 g/mol [1] |

| IUPAC Name | 4-(3-hydroxypiperidin-1-yl)benzoic acid | --- |

| Appearance | White to off-white solid (Predicted) | Typical for similar organic acids |

| pKa (Acidic) | ~4.5 - 5.0 (Predicted) | The carboxylic acid is similar to other benzoic acids |

| pKa (Basic) | ~8.5 - 9.5 (Predicted) | For the conjugate acid of the piperidine nitrogen |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water and non-polar solvents. | The presence of polar functional groups enhances solubility in polar media. |

| Predicted LogP | ~1.5 - 2.0 (Predicted) | Calculated based on structure; balances polar groups with hydrocarbon framework. |

Structural and Functional Analysis

The molecule's utility stems from its distinct functional regions, as illustrated below. The carboxylic acid provides a handle for amide coupling, the tertiary amine can be protonated to form salts, and the hydroxyl group can be functionalized through esterification or etherification.

Caption: Key functional groups and properties of the molecule.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are essential after synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are primary techniques for this purpose[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, typically two doublets in the 7.0-8.0 ppm range, characteristic of a 1,4-disubstituted benzene ring. The piperidine ring protons will appear as a series of complex multiplets between approximately 1.5 and 4.0 ppm. The proton on the carbon bearing the hydroxyl group (CH-OH) would likely be a broad singlet or multiplet around 3.8-4.2 ppm. The carboxylic acid proton will present as a very broad singlet, typically above 10 ppm, which can exchange with D₂O[2][3].

-

¹³C NMR: The spectrum would show a signal for the carboxyl carbon around 167-173 ppm. Aromatic carbons would appear in the 115-155 ppm range. The carbons of the piperidine ring would be found upfield, typically between 20-70 ppm, with the carbon attached to the hydroxyl group being the most downfield of the aliphatic carbons[2][3].

Mass Spectrometry

In electrospray ionization (ESI) mass spectrometry, the molecule can be observed in both positive and negative ion modes.

-

Positive Mode ([M+H]⁺): Expected m/z ≈ 222.11

-

Negative Mode ([M-H]⁻): Expected m/z ≈ 220.10 Analysis of the isotopic pattern and high-resolution mass can confirm the elemental composition[2][4].

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the functional groups. Key expected vibrational frequencies include:

-

~3400 cm⁻¹ (broad): O-H stretch from the alcohol.

-

~3000-2500 cm⁻¹ (very broad): O-H stretch from the carboxylic acid.

-

~1680 cm⁻¹ (strong): C=O stretch from the carboxylic acid.

-

~1605 and ~1500 cm⁻¹: C=C stretches from the aromatic ring.

Synthesis and Derivatization

The synthesis of 4-(3-Hydroxypiperidin-1-yl)benzoic acid is typically achieved via a nucleophilic aromatic substitution reaction. This approach offers a reliable and scalable method for laboratory production.

Retrosynthetic Analysis and Strategy

The most logical disconnection is at the aryl C-N bond. This suggests a synthesis route involving the coupling of a 4-halobenzoic acid derivative (like 4-fluorobenzoic acid) with 3-hydroxypiperidine. The fluorine atom on the benzoic acid is an excellent leaving group for this type of substitution, which is often driven by a suitable base and polar aprotic solvent at elevated temperatures.

Detailed Experimental Protocol: Synthesis

This protocol describes a standard procedure for the synthesis via nucleophilic aromatic substitution.

Materials:

-

4-Fluorobenzoic acid (1.0 eq)

-

3-Hydroxypiperidine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 4-fluorobenzoic acid, 3-hydroxypiperidine, and potassium carbonate.

-

Solvent Addition: Add DMSO to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 4-fluorobenzoic acid.

-

Heating: Heat the reaction mixture to 120-140 °C under an inert atmosphere (e.g., nitrogen) and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and acidify to pH ~3-4 with 1 M HCl. This step protonates the product, making it more water-soluble while also neutralizing the base.

-

Extract the aqueous layer with ethyl acetate (3x) to remove any non-polar impurities.

-

Adjust the pH of the aqueous layer to ~7-8 with a base (e.g., NaHCO₃). The product will precipitate out or can be extracted.

-

Extract the product into a suitable organic solvent like a mixture of chloroform and isopropanol (3x).

-

-

Purification:

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4-(3-Hydroxypiperidin-1-yl)benzoic acid.

-

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the title compound.

Protecting Group Strategies

For further derivatization, selective protection of the functional groups may be necessary.

-

Amine Protection: The piperidine nitrogen, while tertiary, can be reactive under certain conditions. For reactions involving the other functional groups, it is generally stable. However, in the synthesis of related piperidine derivatives, protecting groups like tert-Butoxycarbonyl (Boc) or Benzyloxycarbonyl (Cbz) are commonly used on secondary amine precursors[7].

-

Hydroxyl and Carboxyl Protection: The hydroxyl group can be protected as a silyl ether (e.g., TBDMS) or a benzyl ether. The carboxylic acid is often protected as a methyl or ethyl ester, which can be introduced at the start of the synthesis by using methyl 4-fluorobenzoate instead of the free acid[8].

Applications in Medicinal Chemistry and Drug Development

The 4-(hydroxypiperidin-1-yl)benzoic acid scaffold is a "privileged structure" in medicinal chemistry. This means it is a molecular framework that is capable of binding to multiple biological targets.

Role as a Versatile Scaffold

The combination of a rigid aromatic ring and a flexible, functionalized piperidine ring allows for the precise spatial orientation of substituents, which is critical for effective binding to protein targets.

-

Benzoic Acid Moiety: This group often acts as a hydrogen bond donor and acceptor and can engage in ionic interactions with basic residues (like lysine or arginine) in a protein's active site[9].

-

Piperidine Ring: This serves as a non-planar scaffold that can be modified to explore the 3D space of a binding pocket. The hydroxyl group provides an additional point for hydrogen bonding[10].

-

Linker Chemistry: This molecule is also useful as a semi-flexible linker, for instance in the development of PROTACs (PROteolysis TArgeting Chimeras) for targeted protein degradation.

Potential Therapeutic Areas

Derivatives of this and related scaffolds have been investigated in numerous therapeutic areas. For example, molecules containing piperidine and benzoic acid motifs are explored as:

-

Anti-cancer agents: Niraparib, a PARP inhibitor used in cancer treatment, contains a piperidin-3-yl-phenyl moiety[11].

-

CNS Agents: The piperidine ring is a common feature in drugs targeting the central nervous system.

-

Enzyme Inhibitors: The functional groups are well-suited for designing inhibitors that target the active sites of enzymes[12].

The specific substitution pattern of 4-(3-Hydroxypiperidin-1-yl)benzoic acid makes it a valuable tool for researchers aiming to develop novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

4-(3-Hydroxypiperidin-1-yl)benzoic acid is a foundational building block for advanced chemical synthesis. Its well-defined structure, multiple functionalization points, and privileged scaffold status make it a molecule of high interest for professionals in drug discovery and materials science. Understanding its core properties, synthesis, and analytical characterization is the first step toward unlocking its full potential in creating next-generation therapeutics and functional materials.

References

-

PubChem. (n.d.). 4-(Piperidin-1-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). 4-Hydroxy-benzoic Acid at BMRB. University of Wisconsin-Madison. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-[(4-hydroxypiperidin-1-yl)methyl]benzoic acid (C13H17NO3). Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). CAS Registry - List Details. Retrieved from [Link]

-

European Directorate for the Quality of Medicines & HealthCare. (n.d.). BENZOIC ACID CRS. Retrieved from [Link]

-

Wiley. (n.d.). 4-Hydroxy benzoic acid. SpectraBase. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. PubMed Central. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 3-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

Journal of Pharmaceutical Research. (n.d.). Medicinal chemistry of benzimidazole, a versatile pharmacophore. Retrieved from [Link]

Sources

- 1. 281234-93-3|4-(4-Hydroxypiperidin-1-yl)benzoic acid|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. PubChemLite - 4-[(4-hydroxypiperidin-1-yl)methyl]benzoic acid (C13H17NO3) [pubchemlite.lcsb.uni.lu]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

- 11. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]

- 12. Buy 4-(3-Fluoropiperidin-1-yl)benzoic acid | 1546332-04-0 [smolecule.com]

Therapeutic Potential of 4-(3-Hydroxypiperidin-1-yl)benzoic acid in Kinase Inhibition: A Structural and Mechanistic Exploration

An In-depth Technical Guide

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. This technical guide explores the therapeutic potential of 4-(3-Hydroxypiperidin-1-yl)benzoic acid as a novel scaffold for kinase inhibition. While this specific molecule is not yet extensively characterized in the literature, its structural motifs—a hydroxylated piperidine ring and a benzoic acid moiety—are present in numerous successful kinase inhibitors. This guide will, therefore, provide a comprehensive framework for evaluating its potential, from initial target identification and synthesis to in-depth in vitro characterization and structure-activity relationship (SAR) studies. By drawing parallels with established kinase inhibitors and leveraging field-proven methodologies, we will delineate a scientifically rigorous path toward unlocking the therapeutic promise of this intriguing chemical entity.

Introduction: The Kinase Inhibitor Landscape and the Promise of Novel Scaffolds

The human kinome comprises over 500 protein kinases, which act as molecular switches, controlling cellular signaling pathways involved in growth, differentiation, and survival.[1][2] The aberrant activity of these kinases is a frequent driver of oncogenesis and inflammatory diseases.[3] The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized the treatment of various malignancies.[4]

The piperidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors to enhance properties such as solubility, cell permeability, and target engagement. A notable example is Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), which contains a piperidine moiety crucial for its activity.[5][6] The 4-(3-Hydroxypiperidin-1-yl)benzoic acid scaffold presents an intriguing starting point for the design of novel kinase inhibitors. The 3-hydroxy group offers a potential hydrogen bonding site, while the benzoic acid provides a handle for further chemical modification and potential interactions with the target kinase.

This guide will provide a comprehensive roadmap for the exploration of 4-(3-Hydroxypiperidin-1-yl)benzoic acid's therapeutic potential, from initial hypothesis to preclinical evaluation.

Target Identification and Validation: A Hypothesis-Driven Approach

Given the novelty of the 4-(3-Hydroxypiperidin-1-yl)benzoic acid scaffold, the initial step is to identify potential kinase targets. This can be achieved through a combination of in silico and experimental approaches.

In Silico Screening and Molecular Docking

Computational methods can provide initial hypotheses about which kinases might bind to the compound. A molecular docking study can be performed to predict the binding affinity and mode of interaction of 4-(3-Hydroxypiperidin-1-yl)benzoic acid with the ATP-binding sites of a panel of clinically relevant kinases. This allows for the prioritization of kinases for subsequent experimental validation.

Kinase Panel Screening

A broad, unbiased experimental approach involves screening the compound against a large panel of recombinant kinases. This can be performed using various assay formats, such as radiometric, fluorescence-based, or luminescence-based assays, to measure the compound's ability to inhibit the enzymatic activity of each kinase. The results of this screen will generate a "kinase profile" for the compound, highlighting potential primary targets and off-target activities.

Figure 1: Workflow for kinase target identification and validation.

Synthesis and Chemical Characterization

The identity and purity of the synthesized compounds must be rigorously confirmed using a suite of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

In Vitro Evaluation: A Step-by-Step Guide to Characterizing Kinase Inhibitory Activity

Once the compound is synthesized and characterized, a series of in vitro assays are required to determine its biological activity.

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the purified target kinase.

Protocol:

-

Reagents and Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (at a concentration close to the Km for the kinase)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound (serially diluted)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

384-well plates

-

-

Procedure:

-

Add 5 µL of serially diluted test compound to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the kinase and substrate to each well.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate for 1 hour at 30°C.

-

Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent.

-

Measure the signal using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell Proliferation/Viability Assay (MTT Assay)

Objective: To assess the effect of the compound on the proliferation and viability of cancer cell lines that are dependent on the target kinase.

Protocol:

-

Reagents and Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (serially diluted)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percent viability for each compound concentration relative to a DMSO control.

-

Plot the percent viability versus the log of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

-

Western Blotting for Target Engagement and Downstream Signaling

Objective: To confirm that the compound inhibits the phosphorylation of the target kinase and its downstream substrates in a cellular context.

Protocol:

-

Reagents and Materials:

-

Cancer cell line of interest

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (specific for the phosphorylated and total forms of the target kinase and downstream proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE gels and blotting equipment

-

-

Procedure:

-

Treat cells with the test compound at various concentrations for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for the phosphorylated and total proteins.

-

Determine the dose-dependent inhibition of phosphorylation by the test compound.

-

Structure-Activity Relationship (SAR) Studies: Optimizing for Potency and Selectivity

The initial 4-(3-Hydroxypiperidin-1-yl)benzoic acid scaffold provides a starting point for chemical optimization. SAR studies involve systematically modifying the structure of the lead compound and evaluating the impact on its biological activity.

Key areas for modification include:

-

The 3-hydroxy group: This can be modified to other functional groups (e.g., methoxy, amino) or its stereochemistry can be explored to improve hydrogen bonding interactions.

-

The piperidine ring: The ring can be substituted at other positions or replaced with other saturated heterocycles to probe the binding pocket.

-

The benzoic acid moiety: The carboxylic acid can be converted to esters, amides, or other bioisosteres to modulate pharmacokinetic properties and explore additional interactions with the target kinase.

Figure 2: Iterative cycle of SAR studies for lead optimization.

Pharmacokinetic Profile: Assessing Drug-Like Properties

A successful kinase inhibitor must not only be potent and selective but also possess favorable pharmacokinetic (PK) properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion).[7]

Key PK Parameters to Evaluate:

| Parameter | Description | In Vitro Assay |

| Solubility | The ability of the compound to dissolve in aqueous solutions. | Kinetic or thermodynamic solubility assays. |

| Permeability | The ability of the compound to cross biological membranes. | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assay. |

| Metabolic Stability | The susceptibility of the compound to metabolism by liver enzymes. | Incubation with liver microsomes or hepatocytes. |

| Plasma Protein Binding | The extent to which the compound binds to proteins in the blood. | Equilibrium dialysis or ultrafiltration. |

A compound with a balanced ADME profile is more likely to achieve therapeutic concentrations in the body after oral administration and have a suitable duration of action.[8][9]

Therapeutic Rationale and Future Directions

The therapeutic potential of 4-(3-Hydroxypiperidin-1-yl)benzoic acid will ultimately depend on its identified kinase target(s). If it is found to inhibit a kinase implicated in a specific cancer, such as BTK in B-cell malignancies or EGFR in non-small cell lung cancer, it could be developed as an anti-cancer agent.[6][10] Alternatively, if it targets a kinase involved in inflammatory signaling, such as JAK or SYK, it could have applications in autoimmune diseases.[1]

Future work on this scaffold will involve:

-

In vivo efficacy studies: Evaluating the anti-tumor or anti-inflammatory activity of optimized lead compounds in animal models.

-

Toxicology studies: Assessing the safety profile of the lead compounds.

-

Pharmacokinetic/pharmacodynamic (PK/PD) modeling: To establish a relationship between drug exposure and therapeutic effect.

Conclusion

The 4-(3-Hydroxypiperidin-1-yl)benzoic acid scaffold represents a promising, yet underexplored, starting point for the development of novel kinase inhibitors. Its structural features suggest the potential for favorable interactions with the ATP-binding site of various kinases. By following the systematic and scientifically rigorous approach outlined in this guide—encompassing target identification, synthesis, in vitro characterization, SAR studies, and pharmacokinetic profiling—researchers can effectively evaluate the therapeutic potential of this compound and its derivatives. The journey from a novel scaffold to a clinically effective drug is long and challenging, but the potential rewards for patients are immense.

References

- Title: BTK inhibitors and next-generation BTK-targeted therapeutics for B-cell malignancies Source: Google Cloud Search URL

- Title: Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase - PMC Source: Google Cloud Search URL

- Title: Ibrutinib - Wikipedia Source: Google Cloud Search URL

- Title: What are the therapeutic candidates targeting BTK?

- Title: The Potential Therapeutic Role of Bruton Tyrosine Kinase Inhibition in Neurodegenerative Diseases - MDPI Source: Google Cloud Search URL

- Title: Clinical Trials of the BTK Inhibitors Ibrutinib and Acalabrutinib in Human Diseases Beyond B Cell Malignancies - Frontiers Source: Google Cloud Search URL

- Title: BTK inhibitors in CLL: second-generation drugs and beyond | Blood Advances Source: Google Cloud Search URL

- Title: Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem - NIH Source: Google Cloud Search URL

- Title: Ibrutinib for CLL: Mechanism of action and clinical considerations - Lymphoma Hub Source: Google Cloud Search URL

- Title: Ibrutinib | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.

- Title: Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity Source: Google Cloud Search URL

- Title: Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules - JOCPR Source: Google Cloud Search URL

- Title: Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review - MDPI Source: Google Cloud Search URL

- Title: Tikrit Journal of Pharmaceutical Sciences - Semantic Scholar Source: Google Cloud Search URL

- Title: Pharmacokinetics and bioavailability of a newly synthesized dihydropyridine compound with multidrug resistance reversal activity - PubMed Source: Google Cloud Search URL

- Title: Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.

- Title: (PDF)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Ibrutinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. ashpublications.org [ashpublications.org]

- 4. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]

- 5. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ibrutinib - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Pharmacokinetics and bioavailability of a newly synthesized dihydropyridine compound with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Pivotal Role of 4-(3-Hydroxypiperidin-1-yl)benzoic Acid as a Pharmaceutical Intermediate: A Technical Guide

Foreword: Unveiling the Architectural Significance of a Key Building Block

In the intricate world of pharmaceutical sciences, the journey from a promising molecular concept to a life-altering therapeutic is paved with the strategic synthesis of complex organic molecules. Central to this endeavor is the role of pharmaceutical intermediates – the foundational building blocks from which active pharmaceutical ingredients (APIs) are constructed. This technical guide delves into the core of one such pivotal intermediate: 4-(3-Hydroxypiperidin-1-yl)benzoic acid . We will explore its synthesis, chemical properties, and its significant application in the development of modern therapeutics, with a particular focus on its role in the synthesis of the groundbreaking cancer drug, Ibrutinib. This document is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical insights into the utilization of this versatile molecule.

The Molecular Blueprint: Understanding 4-(3-Hydroxypiperidin-1-yl)benzoic Acid

At its core, 4-(3-Hydroxypiperidin-1-yl)benzoic acid is a bifunctional organic molecule, possessing both a carboxylic acid group and a secondary amine within a piperidine ring, which also bears a hydroxyl group. This unique combination of functional groups makes it a highly valuable and versatile intermediate in medicinal chemistry.

-

The Benzoic Acid Moiety: The carboxylic acid group provides a reactive handle for amide bond formation, a cornerstone of many drug syntheses. It also influences the molecule's solubility and potential for ionic interactions.

-

The 3-Hydroxypiperidine Ring: This saturated heterocycle is a common scaffold in a wide range of clinically approved drugs, contributing to desirable pharmacokinetic properties such as improved solubility and metabolic stability.[1] The hydroxyl group at the 3-position introduces a chiral center and a site for further functionalization or hydrogen bonding interactions with biological targets. The secondary amine within the ring is a nucleophile, allowing for its attachment to other molecular fragments.

The strategic placement of these functionalities allows for the controlled and sequential assembly of complex drug molecules.

Synthesis of 4-(3-Hydroxypiperidin-1-yl)benzoic Acid: A Strategic Approach

The synthesis of 4-(3-Hydroxypiperidin-1-yl)benzoic acid can be achieved through a nucleophilic aromatic substitution reaction. A plausible and efficient synthetic route involves the reaction of a protected 3-hydroxypiperidine with a halo-substituted benzoic acid derivative. The specific chirality of the 3-hydroxypiperidine is often crucial for the final drug's efficacy, with the (R)-enantiomer being a key component in the synthesis of Ibrutinib.

Retrosynthetic Analysis

A logical retrosynthetic approach to 4-((R)-3-hydroxypiperidin-1-yl)benzoic acid is illustrated below. This pathway simplifies the target molecule into readily available starting materials.

Caption: Retrosynthetic analysis of the target intermediate.

Step-by-Step Synthetic Protocol

This protocol outlines a robust method for the laboratory-scale synthesis of 4-((R)-3-hydroxypiperidin-1-yl)benzoic acid.

Step 1: Nucleophilic Aromatic Substitution

-

Reaction: 4-Fluorobenzoic acid is reacted with (R)-3-hydroxypiperidine in the presence of a suitable base and a high-boiling point solvent.

-

Rationale: The electron-withdrawing nature of the carboxylic acid group activates the para-position of the benzene ring towards nucleophilic attack by the secondary amine of the piperidine. The use of a base is essential to deprotonate the amine, increasing its nucleophilicity, and to neutralize the hydrofluoric acid byproduct. A high-boiling point solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), is chosen to facilitate the reaction at elevated temperatures, which is often necessary for this type of substitution.

Experimental Details:

-

To a solution of 4-fluorobenzoic acid (1.0 eq) in DMSO (5-10 volumes) is added (R)-3-hydroxypiperidine (1.1 eq) and potassium carbonate (2.5 eq).

-

The reaction mixture is heated to 120-140 °C and stirred for 12-24 hours.

-

Reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into water.

-

The aqueous solution is acidified with a mineral acid (e.g., HCl) to a pH of 3-4 to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried under vacuum to yield 4-((R)-3-hydroxypiperidin-1-yl)benzoic acid.

Caption: Synthetic scheme for 4-((R)-3-hydroxypiperidin-1-yl)benzoic acid.

In the Spotlight: Application in the Synthesis of Ibrutinib

The paramount importance of 4-(3-Hydroxypiperidin-1-yl)benzoic acid as a pharmaceutical intermediate is exemplified by its role in the synthesis of Ibrutinib (Imbruvica) . Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor signaling pathway.[2] This drug has revolutionized the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

The synthesis of Ibrutinib involves the coupling of the 4-((R)-3-hydroxypiperidin-1-yl) moiety with a complex pyrazolopyrimidine core. The benzoic acid functionality of the intermediate is typically activated before being coupled with another key fragment.

The Ibrutinib Synthetic Pathway: A Conceptual Overview

The general strategy for incorporating the 4-(3-hydroxypiperidin-1-yl)benzoic acid scaffold into the Ibrutinib molecule is depicted below.

Caption: Conceptual workflow for the synthesis of Ibrutinib.

Analytical Characterization: Ensuring Purity and Identity

The rigorous characterization of pharmaceutical intermediates is a critical aspect of drug development, ensuring the quality, safety, and efficacy of the final API. A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of 4-(3-Hydroxypiperidin-1-yl)benzoic acid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule, as well as their connectivity. The spectrum of 4-(3-Hydroxypiperidin-1-yl)benzoic acid would be expected to show distinct signals for the aromatic protons of the benzoic acid ring, the protons of the piperidine ring, and the proton of the hydroxyl group.

-

¹³C NMR: Reveals the number of unique carbon environments in the molecule. The spectrum would display characteristic peaks for the carboxyl carbon, the aromatic carbons, and the carbons of the piperidine ring.

Representative NMR Data:

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Aromatic CH | 7.8-8.0 (d), 6.8-7.0 (d) | 155-157, 131-133, 113-115 |

| Piperidine CH₂ | 1.5-2.2 (m), 3.0-3.8 (m) | 25-30, 45-50, 55-60 |

| Piperidine CH-OH | 3.9-4.1 (m) | 65-70 |

| COOH | 12.0-13.0 (br s) | 167-170 |

| OH | 4.5-5.5 (br s) | - |

Note: These are representative chemical shift ranges and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS):

-

Provides the exact mass of the molecule, confirming its molecular formula. Electrospray ionization (ESI) is a common technique for this analysis.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

-

HPLC is the workhorse for assessing the purity of pharmaceutical intermediates. A reversed-phase HPLC method is typically employed for 4-(3-Hydroxypiperidin-1-yl)benzoic acid.[3][4]

Typical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) in a gradient or isocratic elution.[3] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength where the benzoic acid chromophore absorbs (e.g., 254 nm) |

| Column Temperature | 25-30 °C |

The retention time of the main peak and the absence of significant impurity peaks are used to determine the purity of the synthesized intermediate.

Conclusion: A Cornerstone in Modern Drug Synthesis

4-(3-Hydroxypiperidin-1-yl)benzoic acid stands as a testament to the critical role of well-designed intermediates in the pharmaceutical industry. Its unique structural features provide a robust platform for the synthesis of complex and highly effective drugs, most notably the life-saving BTK inhibitor, Ibrutinib. The ability to synthesize this intermediate with high purity and to rigorously characterize it using modern analytical techniques is fundamental to the successful development of such advanced therapeutics. As drug discovery continues to evolve, the demand for versatile and strategically functionalized intermediates like 4-(3-Hydroxypiperidin-1-yl)benzoic acid will undoubtedly continue to grow, solidifying its place as a cornerstone in the architecture of modern medicine.

References

- Process for preparing ibrutinib and its intermediates. (n.d.). Google Patents.

-

Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Ibrutinib Intermediate 1-Boc-3-hydroxypiperidine 143900-44-1. (n.d.). China Ibrutinib Intermediate 1-Boc-3-hydroxypiperidine 143900-44-1 Manufacturers, Suppliers, Factory, Exporter. Retrieved February 23, 2026, from [Link]

-

bmse000583 4-Hydroxy-benzoic Acid at BMRB. (n.d.). BMRB. Retrieved February 23, 2026, from [Link]

-

Process For The Preparation Of Ibrutinib And Impurities Thereof. (n.d.). Quick Company. Retrieved February 23, 2026, from [Link]

-

Process For The Preparation Of Ibrutinib And Impurities Thereof. (n.d.). Quick Company. Retrieved February 23, 2026, from [Link]

- Process for the preparation of ibrutinib. (n.d.). Google Patents.

- METHOD FOR PREPARING IBRUTINIB. (n.d.). Google Patents.

-

15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. (2017). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

Intermediates of Ibrutinib. (n.d.). Manus Aktteva Biopharma LLP. Retrieved February 23, 2026, from [Link]

-

Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 23, 2026, from [Link]

-

(S)-1-Boc-3-hydroxypiperidine/ Ibrutinib intermediate 143900-44-1. (n.d.). Sinoway. Retrieved February 23, 2026, from [Link]

-

Synthesis of 4-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]benzoic acid. (n.d.). PrepChem.com. Retrieved February 23, 2026, from [Link]

-

HPLC Methods for analysis of 4-Hydroxybenzoic acid. (n.d.). HELIX Chromatography. Retrieved February 23, 2026, from [Link]

-

Separation of 4-Hydroxybenzoic acid hydrazide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 23, 2026, from [Link]

-

Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. (2023). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

- Preparation method of Ibrutinib intermediate. (n.d.). Google Patents.

-

Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (2021). Longdom Publishing. Retrieved February 23, 2026, from [Link]

-

An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. (2016). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Synthesis of New 4-pyrrol-1-yl Benzoic Acid Hydrazide Analogs and Some Derived Oxadiazole, Triazole and Pyrrole Ring Systems: A Novel Class of Potential Antibacterial and Antitubercular Agents. (2008). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

Sources

Literature review on 4-(3-Hydroxypiperidin-1-yl)benzoic acid synthesis pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthetic pathways leading to 4-(3-hydroxypiperidin-1-yl)benzoic acid, a crucial building block in contemporary medicinal chemistry. As a senior application scientist, this document is structured to deliver not just procedural steps, but a deeper understanding of the chemical principles and strategic decisions that underpin successful synthesis. We will delve into the core reactions, the preparation of key precursors, and the methodologies for achieving stereochemical control, all grounded in authoritative scientific literature.

Introduction: The Significance of a Versatile Scaffold

4-(3-Hydroxypiperidin-1-yl)benzoic acid is a bifunctional molecule incorporating a benzoic acid moiety and a chiral 3-hydroxypiperidine ring. This unique combination of a rigid aromatic acid and a flexible, functionalized aliphatic heterocycle makes it a valuable synthon in the development of novel therapeutics. The piperidine ring, a common motif in bioactive molecules, offers a handle for modulating physicochemical properties, while the hydroxyl group provides a site for further functionalization or key hydrogen bonding interactions with biological targets. The benzoic acid portion allows for amide bond formation, a cornerstone of medicinal chemistry, enabling the facile incorporation of this scaffold into larger, more complex molecules.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed route to 4-(3-hydroxypiperidin-1-yl)benzoic acid is through a nucleophilic aromatic substitution (SNAr) reaction. This powerful transformation involves the displacement of a leaving group on an aromatic ring by a nucleophile.

The Underlying Mechanism and Rationale

The SNAr reaction is fundamentally different from the more common electrophilic aromatic substitution.[1] In an SNAr reaction, the aromatic ring is electron-deficient, rendering it susceptible to attack by a nucleophile.[2] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][3]

For the synthesis of our target molecule, the reaction is facilitated by the presence of the carboxylic acid group on the benzene ring. This group is strongly electron-withdrawing, which activates the ring towards nucleophilic attack, particularly at the para position where the leaving group is located.[1][3] The choice of leaving group is also critical; fluoride is often preferred as it is highly electronegative, further polarizing the C-F bond and activating the ring, even though the C-F bond itself is strong.[2]

The general transformation is depicted below:

Figure 2: Overview of major synthetic routes to 3-hydroxypiperidine.

Comparative Summary of Enantiopure Synthesis Routes

| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yield | Enantiomeric Excess |

| Chemical Resolution | Racemic 3-hydroxypiperidine | Chiral acid (e.g., D-tartaric acid derivative) | Conceptually simple, well-established | Labor-intensive, max 50% yield, generates other enantiomer as waste | < 50% | Variable, can be high |

| Asymmetric Biocatalysis | N-Boc-3-piperidone | Ketoreductase, NADPH, Cofactor regeneration system | High enantioselectivity, mild conditions, high yield | Requires specialized enzymes and fermentation/expression systems | > 90% | > 99% |

Detailed Experimental Protocols

The following protocols are illustrative and synthesized from the available literature. They should be adapted and optimized based on laboratory conditions and analytical capabilities.

Protocol 1: Synthesis of 4-(3-Hydroxypiperidin-1-yl)benzoic acid via SNAr

This protocol describes the reaction between 4-fluorobenzoic acid and racemic 3-hydroxypiperidine.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorobenzoic acid (1.0 eq), 3-hydroxypiperidine (1.2 eq), and a suitable high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (2.5 eq) or diisopropylethylamine (DIPEA) (3.0 eq), to the mixture. The base is crucial to scavenge the hydrofluoric acid byproduct.

-

Heating: Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature will depend on the solvent used. [4]Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS). The reaction typically takes several hours to reach completion. [4]4. Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with a mineral acid (e.g., 1M HCl) to a pH of approximately 3-4. This will protonate the carboxylate and precipitate the product.

-

Purification: Collect the crude product by filtration. The solid can be washed with water and then a non-polar organic solvent (e.g., diethyl ether or hexane) to remove impurities. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water. [5]

Protocol 2: Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine

This protocol is based on the asymmetric reduction of N-Boc-3-piperidone. [6][7]

-

Biocatalyst Preparation: Prepare a whole-cell biocatalyst by expressing a ketoreductase (KRED) and a glucose dehydrogenase (GDH) in a suitable host, such as E. coli. [6]2. Reaction Mixture: In a buffered aqueous solution (e.g., phosphate buffer, pH 6.5-7.0), suspend the whole-cell biocatalyst. Add N-Boc-3-piperidone (substrate), D-glucose (for cofactor regeneration), and a catalytic amount of the cofactor NADP+. [6]3. Reaction Conditions: Maintain the reaction at a controlled temperature, typically between 30-40 °C, with gentle agitation. Monitor the pH and adjust as necessary with a dilute base (e.g., NaOH solution) as gluconic acid is formed. [6]4. Monitoring and Workup: Monitor the conversion of the ketone to the alcohol by HPLC. Once the reaction is complete, the cells can be removed by centrifugation.

-

Extraction and Purification: Extract the product from the aqueous supernatant with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude (S)-N-Boc-3-hydroxypiperidine. Further purification can be achieved by column chromatography if necessary.

Conclusion

The synthesis of 4-(3-hydroxypiperidin-1-yl)benzoic acid is a well-established process, with the nucleophilic aromatic substitution serving as the key strategic step. The true chemical challenge and area of innovation lie in the efficient and stereocontrolled synthesis of the 3-hydroxypiperidine precursor. While chemical resolution remains a viable option, the advancements in biocatalysis offer a more elegant, efficient, and greener route to the enantiopure intermediates required for the development of modern chiral pharmaceuticals. This guide has provided the foundational knowledge and practical insights necessary for researchers to confidently approach the synthesis of this important molecular scaffold.

References

-

Facile Syntheses of Enantiopure 3-Hydroxypiperidine Derivatives and 3-Hydroxypipecolic Acids. The Journal of Organic Chemistry. [Link]

- CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

-

Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]

- A kind of synthetic method of n-benzyl-3-hydroxypiperidine.

-

Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]

- US20050137396A1 - Process for preparing benzoic acids.

-

Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. ResearchGate. [Link]

-

Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research. [Link]

-

Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH. [Link]

-

Completion of the core -oxidative pathway of benzoic acid biosynthesis in plants. ResearchGate. [Link]

-

nucleophilic aromatic substitutions. YouTube. [Link]

-

Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. PMC. [Link]

-

16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Preparation of benzoic acid of high purity. NIST. [Link]

-

Biosynthetic Insights into p-Hydroxybenzoic Acid-Derived Benzopyrans in Piper gaudichaudianum. ResearchGate. [Link]

-

Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. [Link]

-

Preparation of benzoic acid. PrepChem.com. [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]

-

p-HYDROXYBENZOIC ACID. Organic Syntheses Procedure. [Link]

-

An Overview of Biosynthesis Pathways – Inspiration for Pharmaceutical and Agrochemical Discovery. Imperial College London. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20050137396A1 - Process for preparing benzoic acids - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes & Protocols: Buchwald-Hartwig Amination for the Synthesis of Piperidine-Benzoic Acid Scaffolds

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has revolutionized drug discovery and development by enabling the construction of aryl amines, a motif prevalent in a vast array of pharmaceuticals. This guide provides an in-depth analysis and detailed protocols for the application of the Buchwald-Hartwig amination to the synthesis of piperidine-benzoic acid scaffolds. These structures are of significant interest in medicinal chemistry, combining a key saturated heterocycle with an aromatic carboxylic acid. We will explore the mechanistic underpinnings of the reaction, offer expert guidance on the selection of catalysts, ligands, and bases, and provide a validated, step-by-step protocol, complete with troubleshooting advice for common challenges.

Mechanistic Overview: The Engine of C-N Bond Formation

The efficacy of the Buchwald-Hartwig amination stems from a palladium-catalyzed cycle that couples an amine with an aryl halide or pseudohalide.[4] The generally accepted mechanism involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3][5]

-

Oxidative Addition: The cycle begins with a coordinatively unsaturated Pd(0) species, which undergoes oxidative addition into the aryl-halide (Ar-X) bond. This is often the rate-determining step and results in a Pd(II) intermediate.[6][7]

-

Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amide complex.[3]

-

Reductive Elimination: This final step involves the formation of the new C-N bond, yielding the desired aryl amine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3][5]

The choice of ligand is critical, as bulky, electron-rich phosphine ligands are known to stabilize the palladium center, promote oxidative addition, and facilitate the crucial reductive elimination step.[4][8]

Figure 1: The general catalytic cycle of the Buchwald-Hartwig amination.

Key Considerations for Piperidine-Benzoic Acid Scaffolds

Synthesizing this specific scaffold introduces two key challenges that must be addressed through careful selection of reaction conditions: the nature of the amine (a cyclic secondary amine) and the presence of a base-sensitive functional group (a carboxylic acid).

-

Piperidine as the Nucleophile: Piperidine is a cyclic secondary aliphatic amine. While generally good nucleophiles in this reaction, secondary amines require specific ligand selection to achieve high efficiency.[2][5] Ligands such as RuPhos have been specifically designed and demonstrated to be highly effective for coupling secondary amines.[2][9]

-

The Benzoic Acid Moiety: The free carboxylic acid group is acidic and will be readily deprotonated by the strong bases typically used in Buchwald-Hartwig aminations (e.g., NaOtBu, KOtBu). This can potentially interfere with the reaction or complicate purification. To ensure functional group tolerance, two primary strategies are employed:

-

Use of Lithium Hexamethyldisilazide (LiHMDS): This strong, non-nucleophilic base is well-tolerated by many functional groups, including carboxylic acids, making it an excellent choice for this transformation.[2]

-

Weaker Inorganic Bases: In some cases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher reaction temperatures or longer reaction times.[1][9]

-

Optimizing Reaction Parameters: A Scientist's Guide

The success of the Buchwald-Hartwig amination is highly dependent on the interplay between the palladium source, ligand, base, and solvent.

| Parameter | Recommended Choice | Rationale & Expert Insights |

| Palladium Source | Palladium Precatalysts (e.g., RuPhos Pd G3, RuPhos Pd G4) | Modern precatalysts are air- and moisture-stable, ensuring convenient handling and, more importantly, providing a reliable and efficient in situ generation of the active Pd(0) species.[9][10] This avoids the inconsistencies often seen with traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[5][11] |

| Ligand | RuPhos (or similar bulky biarylphosphines like XPhos) | For coupling secondary amines like piperidine, bulky and electron-rich biaryl phosphine ligands are paramount. RuPhos is specifically designed for this class of nucleophiles, promoting efficient catalyst turnover and high yields.[2][7][9] |

| Aryl Halide | Aryl Bromide (Ar-Br) > Aryl Chloride (Ar-Cl) | The reactivity order for the oxidative addition step is generally Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[5] Aryl bromides offer a good balance of reactivity and cost. While aryl iodides are more reactive, they can sometimes cause catalyst inhibition.[2][5] Aryl chlorides are less reactive and typically require more active (and expensive) catalyst systems.[9][11] |

| Base | LiHMDS or Cs₂CO₃ | LiHMDS is highly recommended due to its excellent functional group tolerance, which prevents unwanted side reactions with the benzoic acid moiety.[2] Cs₂CO₃ is a milder alternative that can also be effective, particularly in polar aprotic solvents.[3][12] |

| Solvent | Toluene, Dioxane, or THF | Anhydrous, degassed aprotic solvents are essential to prevent catalyst deactivation.[9] Toluene is a common and effective choice. The reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen).[9] |

| Temperature | 80-110 °C | These temperatures are typical for ensuring a reasonable reaction rate.[5] Highly active precatalyst systems may allow for lower temperatures in some cases. |

Detailed Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of a bromobenzoic acid with piperidine.

Materials:

-

Aryl Bromobenzoic Acid (1.0 equiv)

-

Piperidine (1.2-1.5 equiv)

-

RuPhos Pd G3 Precatalyst (1-2 mol%)

-

RuPhos Ligand (1-2 mol%)

-

LiHMDS (1.0 M solution in THF, 2.2 equiv) or Cesium Carbonate (2.0 equiv)

-

Anhydrous, degassed Toluene (to make a 0.1-0.2 M solution)

-

Schlenk flask or microwave vial equipped with a magnetic stir bar

-

Inert atmosphere supply (Argon or Nitrogen)

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. youtube.com [youtube.com]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]

- 11. reddit.com [reddit.com]

- 12. organic-synthesis.com [organic-synthesis.com]